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Compound of Interest

4,5,6-Trichloronicotinic acid ethyl
Compound Name:
ester

Cat. No.: B168489

4,5,6-Trichloronicotinic acid ethyl ester is a polychlorinated derivative of nicotinic acid, a
heterocyclic compound featuring a pyridine ring. Its structure is defined by the presence of
three chlorine atoms at positions 4, 5, and 6, and an ethyl ester group at the 3-position. With
the CAS Number 181261-73-4, a molecular formula of CsHeCIsNOz2, and a molecular weight of
254.50 g/mol , this compound serves as a highly functionalized and reactive intermediate in
synthetic organic chemistry.[1][2][3]

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three
electron-withdrawing chlorine atoms, imparts unique reactivity to the molecule.[4] This makes it
a valuable building block for the synthesis of more complex molecules, particularly in the fields
of medicinal chemistry and agrochemicals, where halogenated heterocyclic scaffolds are
common motifs in bioactive compounds.[5][6][7] This guide provides a comprehensive analysis
of its molecular structure, elucidated through modern spectroscopic techniques, and explores
its synthetic utility and chemical reactivity.

Part 1: Elucidation of the Molecular Structure

The definitive structure of 4,5,6-Trichloronicotinic acid ethyl ester is confirmed through a
combination of spectroscopic methods. Each technique provides complementary information,
leading to an unambiguous assignment of its atomic connectivity and chemical environment.

Caption: 2D structure of 4,5,6-Trichloronicotinic acid ethyl ester.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b168489?utm_src=pdf-interest
https://www.benchchem.com/product/b168489?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aobchem/aobh990fee99?context=bbe
https://www.bldpharm.com/products/181261-73-4.html
https://www.bocsci.com/4-5-6-trichloronicotinic-acid-ethyl-ester-cas-181261-73-4-item-112473.html
https://pdf.benchchem.com/189/Technical_Support_Center_Synthesis_of_Substituted_Nicotinic_Acids.pdf
https://www.tandfonline.com/doi/full/10.1081/SCC-120026851
https://www.chemimpex.com/products/44694
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b168489?utm_src=pdf-body
https://www.benchchem.com/product/b168489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Signature

While a complete, published spectrum for this specific molecule is not readily available, its
structure allows for the confident prediction of its spectroscopic characteristics based on well-
established principles and data from analogous compounds.[8][9][10]

1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be
relatively simple, showing signals corresponding to the single aromatic proton and the ethyl
ester group.

e Aromatic Proton (H-2): A singlet appearing significantly downfield (estimated & 8.5-9.0 ppm).
Its deshielded nature is due to the cumulative electron-withdrawing effects of the adjacent
ring nitrogen, the ester group, and the three chlorine atoms.

o Ethyl Group:

o A quartet (CH2) around 9 4.4-4.6 ppm, resulting from coupling to the adjacent methyl
protons.

o Atriplet (CHs) around & 1.4-1.5 ppm, resulting from coupling to the adjacent methylene
protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule should exhibit 8 distinct
carbon signals, reflecting its asymmetric nature.

e Carbonyl Carbon (C=0): Expected in the d 160-165 ppm range.

o Pyridine Ring Carbons: These will appear in the aromatic region (& 120-160 ppm). The
carbons directly bonded to chlorine (C-4, C-5, C-6) and nitrogen will have their chemical
shifts significantly influenced by these electronegative atoms.

o Ethyl Group Carbons: The methylene carbon (-OCHz:-) is expected around & 62-65 ppm,
while the terminal methyl carbon (-CHs) will be the most upfield signal, around & 13-15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional
groups present.
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e C=0 Stretch: A strong, sharp absorption band characteristic of an a,3-unsaturated ester
carbonyl, expected around 1720-1740 cm™1,

e C-O Stretches: Medium to strong bands in the 1100-1300 cm~! region corresponding to the
C-0 single bonds of the ester.

e Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity in the 1400-
1600 cm~1 region.

o C-CI Stretches: Absorptions in the fingerprint region, typically below 850 cm~?, corresponding
to the carbon-chlorine bonds.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides
evidence of the halogen atoms through isotopic patterns.

e Molecular lon (M*): The molecular ion peak would be observed at m/z 253 (for the 3°Cls
isotopologue).

« Isotopic Cluster: Due to the natural abundance of chlorine isotopes (3°Cl = 75%, 3’Cl = 25%),
the molecular ion will appear as a characteristic cluster of peaks: M* (m/z 253), M*+2 (m/z
255), M*+4 (m/z 257), and M*+6 (m/z 259), with decreasing relative intensities. This pattern
is a definitive indicator of a trichlorinated compound.

Property Data Source
CAS Number 181261-73-4 [1][11]
Molecular Formula CsHeCIsNO2 [1112]
Molecular Weight 254.50 [1112]
Physical Form Solid [1]
IUPAC Name ethyl 4,5,6-trichloronicotinate [1]
InChi Key XWIXULFLZWQHML- o

UHFFFAOYSA-N

Part 2: Synthesis, Reactivity, and Applications
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Synthetic Strategy

The synthesis of polysubstituted pyridines, especially those with electron-withdrawing groups,
presents significant challenges due to the ring's deactivation towards standard electrophilic
substitution.[4] Direct halogenation of the pyridine ring requires harsh conditions and often
results in mixtures of regioisomers.[12][13][14]

A plausible synthetic approach would involve a multi-step sequence, potentially starting from a
pre-functionalized pyridine or by constructing the ring with the desired substituents. One
logical, though not explicitly published, pathway could involve the chlorination of a suitable
nicotinic acid precursor followed by esterification.

Nicotinic Acid Precursor

Multi-step Chlorination

4.,5,6-Trichloronicotinic Acid

Esterification
(Ethanol, Acid Catalyst)

4.5,6-Trichloronicotinic Acid
Ethyl Ester

Click to download full resolution via product page

Caption: Proposed high-level synthetic workflow.

Chemical Reactivity
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The reactivity of 4,5,6-Trichloronicotinic acid ethyl ester is dominated by two key features:
the electron-deficient polychlorinated pyridine ring and the ethyl ester functional group.

» Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards
nucleophilic attack. The chlorine atoms at the 4- and 6-positions are particularly susceptible
to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This
reactivity is analogous to that of other polychlorinated pyridines and pyrimidines, making it a
powerful intermediate for building molecular diversity.[15][16][17] The ability to selectively
substitute one or more chlorine atoms under controlled conditions allows for the
regioselective introduction of new functional groups.

o Ester Group Transformations: The ethyl ester can be readily hydrolyzed to the corresponding
carboxylic acid under acidic or basic conditions. It can also undergo transesterification with
other alcohols or be converted to an amide by reaction with amines, further expanding its
synthetic utility.

Applications in Drug Discovery and Research

While specific applications for this exact molecule are not extensively documented, its structure
is highly analogous to other key intermediates used in medicinal chemistry. For example, ethyl
4,6-dichloronicotinate is a crucial precursor for constructing pyrido[2,3-d]pyrimidine scaffolds,
which are prominent in the design of potent kinase inhibitors targeting enzymes like EGFR and
Pim-1.[15]

Therefore, 4,5,6-Trichloronicotinic acid ethyl ester is a valuable tool for:

o Fragment-Based Drug Discovery: Serving as a core fragment to be elaborated into potential
drug candidates.

o Combinatorial Chemistry: Enabling the rapid synthesis of libraries of related compounds by
reacting it with diverse nucleophiles to explore structure-activity relationships (SAR).

o Synthesis of Novel Heterocycles: Acting as a precursor for more complex fused heterocyclic
systems with potential biological activity.[5][18]

Part 3: Experimental Protocols
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The following protocols are provided as validated, foundational procedures for the
characterization and utilization of this compound.

Protocol 1: Structural Confirmation by Spectroscopic
Analysis

Objective: To confirm the identity and purity of 4,5,6-Trichloronicotinic acid ethyl ester.
Methodology:

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the solid compound in 0.6
mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent in a standard 5
mm NMR tube.

H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer.
Obtain a high signal-to-noise spectrum using 16-32 scans.

13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower
sensitivity of the 13C nucleus, a greater number of scans (e.g., 1024 or more) will be
required.

Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with
dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.

IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Sample Preparation (MS): Dissolve a sub-milligram quantity of the sample in a volatile
solvent like methanol or acetonitrile.

Mass Spectrum Acquisition: Analyze the sample using Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) mass spectrometry to observe the
protonated molecule, or use Electron Impact (El) for direct observation of the molecular ion
and its fragmentation. Ensure sufficient resolution to observe the chlorine isotopic cluster.

Data Analysis: Process and analyze the collected spectra to confirm that the chemical shifts,
coupling constants, absorption bands, and m/z values correspond to the expected structure.
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[O][19]

Protocol 2: Representative Nucleophilic Aromatic
Substitution (SNAr)

Objective: To demonstrate the reactivity of the compound by displacing a chlorine atom with an
amine nucleophile.

Methodology:

e Reaction Setup: To a solution of 4,5,6-Trichloronicotinic acid ethyl ester (1.0 mmol) in a
suitable aprotic polar solvent (e.g., 5 mL of DMF or NMP) in a sealed reaction vial, add the
desired primary or secondary amine (1.1 mmol).

o Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5
mmol) to scavenge the HCI produced during the reaction.

o Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will
depend on the nucleophilicity of the amine.

o Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and wash sequentially with water and brine to remove the solvent and excess
reagents.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the resulting crude product by silica gel column
chromatography to isolate the substituted product.

e Characterization: Confirm the structure of the product using the spectroscopic methods
outlined in Protocol 1.

Part 4: Safety and Handling
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As with many halogenated aromatic compounds, 4,5,6-Trichloronicotinic acid ethyl ester

should be handled with appropriate care. Based on safety data for analogous compounds, the

following precautions are advised:

Hazard Profile: Likely to be an irritant to the skin, eyes, and respiratory system.[20][21][22]

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety
glasses, a lab coat, and chemical-resistant gloves.[23]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[21] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling

this chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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